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Efficacy & Safety Profile of Pemigatinib

Aspect Details

Approved Indication Adults with previously treated, unresectable locally advanced or

metastatic cholangiocarcinoma with FGFR2 fusions or
rearrangements [1] [2].

Recommended Phase II Dose 13.5 mg orally, once daily, on an intermittent schedule (2 weeks on,
1 week off) [1].

Key Efficacy Data (from Clinical
Trials)

- Overall Response Rate (ORR) 37.0% - 43.2% in patients with FGFR2 fusions/rearrangements [1]
[3].

- Complete Response (CR) Rate Approximately 3% [3].

- Median Duration of Response
(DOR)

7.3 to 8.1 months [1].
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Aspect Details

- Median Progression-Free
Survival (PFS)

7.0 months [1].

Key Safety Data (from Clinical
Trials)

- Most Common Treatment-
Emergent Adverse Event
(TEAE)

Hyperphosphatemia (75.0%; grade ≥3, 2.3%) [1]. This is an on-
target, pharmacodynamic effect of FGFR inhibition.

- Other Common TEAEs Alopecia, diarrhea, fatigue, dysgeusia, dry eyes [4] [3].

- TEAE Management Dose interruption (51.6%), dose reduction (10.9%), and TEAE-
related discontinuation (10.2%) were reported [1].

Expanded Access Program
(EAP) Findings

- Primary Focus Safety and tolerability in a real-world context [5].

- Most Frequent Adverse Event Hyperphosphatemia (22.5%) [5].

- Most Common Serious AE Cholangitis (3.4%) [5].

- Treatment Discontinuation
due to AEs

7.9% of patients [5].

Experimental & Clinical Trial Protocols

For research and development professionals, the methodologies from key studies are detailed below.

FIGHT-101 (Phase I/II First-in-Human Study)

Objective: To evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary

efficacy of pemigatinib in patients with refractory advanced malignancies [1].
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Study Design:

Part 1 (Dose Escalation): Used a 3 + 3 design to determine the maximum tolerated dose
(MTD) and pharmacologically active dose. No DLTs were reported, and the MTD was not

reached [1].
Part 2 (Dose Expansion): Evaluated the recommended phase II dose (13.5 mg QD) in tumors

with FGF/FGFR alterations [1].
Dosing Schedules: Patients received pemigatinib either continuously or on an intermittent schedule

(2 weeks on/1 week off) [1].
Key Assessments:

Safety: Frequency, duration, and severity of TEAEs graded by CTCAE v4.03.
Hyperphosphatemia was graded per a study-specific guideline [1].

Efficacy: Tumor assessment per RECIST 1.1 by investigators every three cycles [1].
Pharmacodynamics/Pharmacokinetics: Serum phosphate levels were monitored as a marker

of target engagement. Blood samples were collected at multiple timepoints to determine
pemigatinib plasma concentrations [1].

FIGHT-202 (Phase II Registrational Study)

Objective: To confirm the efficacy and safety of pemigatinib specifically in patients with previously

treated, advanced cholangiocarcinoma [3].
Study Design: A single-arm, multicenter trial that led to the accelerated approval of pemigatinib. It

enrolled patients into cohorts based on their FGF/FGFR status, with the primary cohort being those
with FGFR2 fusions or rearrangements [3] [2].

Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee
[1].

Global Expanded Access Program (EAP)

Objective: To provide pemigatinib to patients in regions where it was not yet commercially available
and to gather further safety data [5].

Study Design: A prospective, global program. Physicians requested pemigatinib for eligible patients
with locally advanced or metastatic CCA and FGFR alterations [5].

Primary Focus: Monitoring and reporting of adverse events (AEs) to confirm the safety profile
observed in clinical trials [5].

Signaling Pathway & Clinical Workflow
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The diagrams below illustrate pemigatinib's mechanism of action and its clinical development pathway.
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Diagram 1: Pemigatinib inhibits the FGFR2 signaling pathway. In cholangiocarcinoma with FGFR2 fusions

or rearrangements, the receptor is constitutively active, driving tumor growth. Pemigatinib binds to and

inhibits FGFR2, blocking downstream signaling pathways that promote cell proliferation and survival [3]

[2].
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Diagram 2: Clinical decision pathway for pemigatinib use. Treatment is contingent on identifying an FGFR2

alteration via molecular testing. Once initiated, proactive monitoring for efficacy and common adverse

events, particularly hyperphosphatemia, is essential [1] [5] [3].
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Key Insights for Professionals

Efficacy Driver: Clinical responses to pemigatinib are primarily driven by the presence of FGFR2
fusions or rearrangements. Tumors with these alterations showed significantly higher response

rates (25.0%) compared to other alteration types in early trials [1].
Safety Management: Hyperphosphatemia is a common, on-target effect and is generally

manageable with dietary modifications, phosphate binders, and/or dose adjustments. This
pharmacodynamic effect can serve as a marker for target engagement [1] [4].

Confirmed Tolerability: The EAP data reinforces the manageable safety profile from clinical trials,
with a low rate of treatment discontinuation due to adverse events (7.9%), supporting its use in the

real-world setting [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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